molecular formula C31H29N3O2S2 B12136996 (5Z)-3-benzyl-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-benzyl-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12136996
M. Wt: 539.7 g/mol
InChI Key: ABOLCBBIOAYOQH-QRQIAZFYSA-N
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Description

(5Z)-3-benzyl-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone class. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring a thiazolidinone ring fused with a pyrazole moiety, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-benzyl-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of a thiazolidinone derivative with a pyrazole aldehyde under basic conditions. The reaction is often carried out in the presence of a catalyst such as piperidine or triethylamine, and solvents like ethanol or methanol are used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-benzyl-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: The benzyl and pyrazole groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are used under various conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, (5Z)-3-benzyl-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one has shown potential as an antimicrobial agent. It has been tested against various bacterial and fungal strains, demonstrating significant inhibitory effects.

Medicine

In medicine, the compound is being investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells by targeting specific molecular pathways. Additionally, its anti-inflammatory properties make it a candidate for the treatment of inflammatory diseases.

Industry

Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its diverse biological activities make it a valuable starting material for the design of new drugs and pesticides.

Mechanism of Action

The mechanism of action of (5Z)-3-benzyl-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one involves multiple molecular targets and pathways. In cancer cells, it induces apoptosis by activating caspases and disrupting mitochondrial function. It also inhibits the NF-κB pathway, reducing inflammation and promoting cell death. The compound’s antimicrobial activity is attributed to its ability to disrupt cell membrane integrity and inhibit essential enzymes.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinone Derivatives: Compounds like 2-thioxo-4-thiazolidinone and its derivatives share structural similarities and biological activities.

    Pyrazole Derivatives: Compounds such as 1-phenyl-3-methyl-5-pyrazolone exhibit similar chemical properties and applications.

Uniqueness

What sets (5Z)-3-benzyl-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one apart is its unique combination of a thiazolidinone ring and a pyrazole moiety. This dual functionality enhances its biological activity and broadens its range of applications. Its ability to undergo diverse chemical reactions also makes it a versatile compound in synthetic chemistry.

Properties

Molecular Formula

C31H29N3O2S2

Molecular Weight

539.7 g/mol

IUPAC Name

(5Z)-3-benzyl-5-[[3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C31H29N3O2S2/c1-21(2)20-36-26-14-15-27(22(3)16-26)29-24(19-34(32-29)25-12-8-5-9-13-25)17-28-30(35)33(31(37)38-28)18-23-10-6-4-7-11-23/h4-17,19,21H,18,20H2,1-3H3/b28-17-

InChI Key

ABOLCBBIOAYOQH-QRQIAZFYSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)OCC(C)C)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

CC1=C(C=CC(=C1)OCC(C)C)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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